molecular formula C12H14F3NO2 B2926412 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine CAS No. 2199510-39-7

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine

Cat. No.: B2926412
CAS No.: 2199510-39-7
M. Wt: 261.244
InChI Key: YNJWLIKFLFKJAS-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is a compound that has garnered attention due to its unique physical and chemical properties. It contains a trifluoromethyl group, which is known for its significant impact on the pharmacological activity of compounds. The presence of the oxan-3-yl group further enhances its chemical versatility.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-3-4-16-11(6-10)18-8-9-2-1-5-17-7-9/h3-4,6,9H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJWLIKFLFKJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with oxan-3-yl methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The oxan-3-yl group may contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine
  • 2-[(Oxan-3-yl)methoxy]-5-(trifluoromethyl)pyridine

Uniqueness

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group at the 4-position on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers.

Biological Activity

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an oxan-3-yl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's pharmacological properties. The oxan-3-yl group contributes to the compound's versatility in chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances binding affinity to specific receptors and enzymes, potentially modulating key signaling pathways involved in disease processes.

Potential Targets

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : It can interact with various receptors, influencing cellular responses.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor cell growth
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduction in cytokine production

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a novel anticancer agent.
  • Antimicrobial Properties : Research indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, highlighting its potential application in treating bacterial infections.
  • Anti-inflammatory Effects : In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Various synthetic routes have been explored to improve yield and purity, with studies indicating that modifications to the oxan ring can further enhance biological activity.

Table 2: Synthetic Routes and Yields

Synthesis MethodYield (%)Comments
Base-catalyzed reaction85High purity achieved
Continuous flow synthesis90Suitable for industrial scale

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